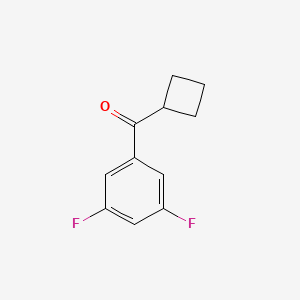

Cyclobutyl 3,5-difluorophenyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

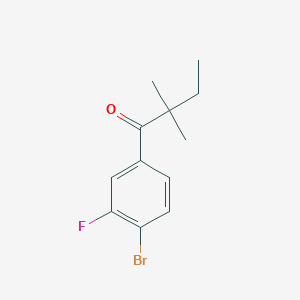

Cyclobutyl 3,5-difluorophenyl ketone is a chemical compound with the molecular formula C11H10F2O . It has a molecular weight of 196.2 and belongs to the family of benzophenones.

Molecular Structure Analysis

The InChI code for this compound is1S/C11H10F2O/c12-9-4-8(5-10(13)6-9)11(14)7-2-1-3-7/h4-7H,1-3H2 . This indicates the specific arrangement and bonding of atoms in the molecule. Physical and Chemical Properties Analysis

This compound has a molecular weight of 196.2 . Its IUPAC name is cyclobutyl (3,5-difluorophenyl)methanone . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación

Chemical Structure and Electrophilicity

Cyclobutyl ketones, including variants such as cyclobutyl 3,5-difluorophenyl ketone, demonstrate intriguing chemical properties due to their unique structural characteristics. A study focusing on the NMR parameters of cyclobutenones and benzocyclobutenones reveals insights into the electrophilicity of the carbonyl moiety within these compounds. Initial investigations showed that the carbonyl group of saturated and unsaturated cyclobutyl ketones exhibits relatively strong double bond character, indicating low electrophilicity. This is attributed to the conjugation of the carbonyl group with the fused benzene ring or olefinic linkage, which distributes the partial positive charge away from the carbonyl carbon, consequently lowering its electrophilicity. This property is crucial for understanding the reactivity and potential applications of this compound in various chemical syntheses (Frimer, Sharon, & Gottlieb, 2003).

Catalytic Applications

In the realm of catalysis, cyclobutyl ketones have been utilized in innovative chemical processes. For instance, diphosphinidenecyclobutene-coordinated platinum(II) complexes have been employed as highly selective catalysts for the dehydrogenative silylation of ketones, yielding silyl enol ethers in high yields. This catalytic application underscores the versatility of cyclobutyl ketones in facilitating efficient and selective chemical transformations, potentially including the silylation of this compound (Ozawa et al., 2001).

Synthesis of Heterocyclic Compounds

Cyclobutyl ketones also play a pivotal role in the synthesis of complex heterocyclic structures. l-Proline-catalyzed direct asymmetric aldol reactions of 1-phenylthiocycloalkyl carboxaldehydes with ketones have been reported to facilitate easy access to spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones. This methodology highlights the utility of cyclobutyl ketones, including this compound, in constructing spiro- and fused heterocyclic compounds, which are of significant interest in pharmaceutical chemistry and materials science (Bernard et al., 2007).

Propiedades

IUPAC Name |

cyclobutyl-(3,5-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O/c12-9-4-8(5-10(13)6-9)11(14)7-2-1-3-7/h4-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAOMRLAVWNOLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642553 |

Source

|

| Record name | Cyclobutyl(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-30-5 |

Source

|

| Record name | Cyclobutyl(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.